

In Vivo Efficacy of ADCs Derived from BAY 1135626: A Technical Guide

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Compound of Interest

Compound Name: BAY 1135626

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of antibody-drug conjugates (ADCs) derived from the human C4.4A (LYPD3)-targeting monoclonal antibody, **BAY 1135626**. The primary focus is on the preclinical data for the resultant ADC, BAY 1129980 (Lupartumab Amadotin), a promising therapeutic candidate for non-small cell lung cancer (NSCLC) and other C4.4A-expressing solid tumors.

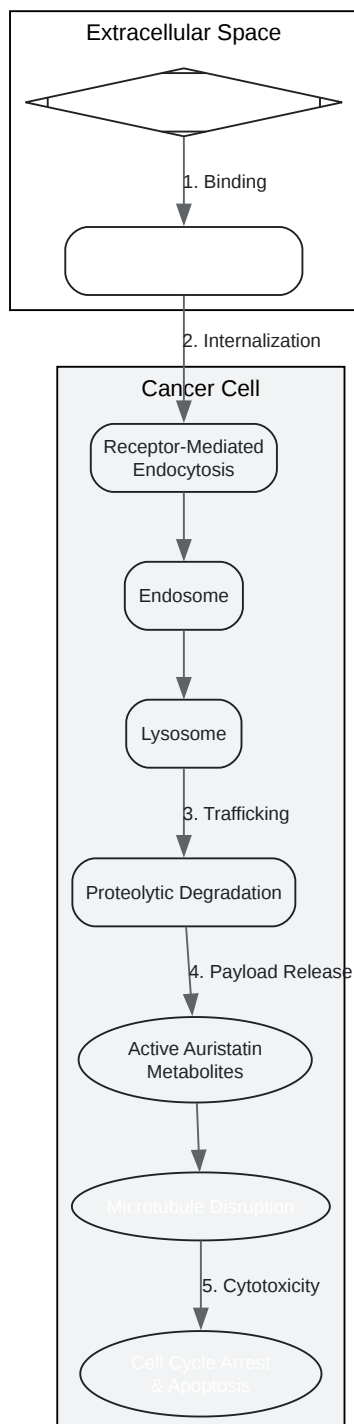
Core Components and Mechanism of Action

BAY 1129980 is an antibody-drug conjugate comprising three key components:

- **Monoclonal Antibody:** A fully human IgG1 antibody derived from **BAY 1135626** that specifically targets C4.4A (LYPD3), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein overexpressed in various cancers, including a high prevalence in the squamous cell carcinoma subtype of NSCLC.[1][2] Normal tissue expression of C4.4A is limited, making it an attractive target for cancer therapy.[2]
- **Payload:** A highly potent derivative of the microtubule-disrupting agent, auristatin. This cytotoxic drug is designed to induce cell death upon delivery to the target cancer cells.
- **Linker:** A non-cleavable alkyl hydrazide linker that connects the antibody to the auristatin payload. This stable linker ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized and degraded within the target cell.[1][2]

The mechanism of action for BAY 1129980 follows a targeted delivery approach, as illustrated in the signaling pathway below.

Mechanism of Action of BAY 1129980



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Mechanism of action of the BAY 1129980 ADC.

Upon intravenous administration, BAY 1129980 binds to the C4.4A receptor on the surface of tumor cells. This is followed by internalization of the ADC-receptor complex.^[2] Once inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the active auristatin metabolites. These metabolites then disrupt the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

In Vivo Efficacy Data

The in vivo anti-tumor activity of BAY 1129980 has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer. The following tables summarize the key findings from these preclinical studies.

Cell Line-Derived Xenograft Models

Model	Treatment	Dose (mg/kg)	Schedule	Outcome
NCI-H292 (NSCLC)	BAY 1129980	1.9	Q4D x 3	Minimum Effective Dose, dose-dependent tumor growth halt.[2][3]
BAY 1129980	7.5	Q4D x 3	Superior efficacy compared to cisplatin and paclitaxel.[2]	
BAY 1129980 + Cisplatin	7.5 (ADC) + 2.5 (Cis)	Q4D x 3 (ADC) + Days 8, 11, 14, 20 (Cis)	Additive anti-tumor efficacy.[2]	
Control ADC	15	Q4D x 3	No tumor growth inhibition.[2]	
NCI-H322 (NSCLC)	BAY 1129980	7.5	Q4D x 3	Significant tumor growth inhibition. [2]
Control ADC	15	Q4D x 3	No tumor growth inhibition.[2]	

Patient-Derived Xenograft (PDX) Models

Model	C4.4A Expression	Treatment	Dose (mg/kg)	Schedule	Outcome
Lu7064	High	BAY 1129980	7.5	Q4D x 3	Tumor regression.
Lu7126	High	BAY 1129980	7.5	Q4D x 3	Tumor growth inhibition.
Lu7433	Moderate	BAY 1129980	7.5	Q4D x 3	Tumor growth inhibition.
Lu7466	High	BAY 1129980	7.5	Q4D x 3	Significant tumor growth inhibition.
BAY 1129980 + Docetaxel	7.5 (ADC) + 15 (Doce)	Q4D x 3 (ADC) + Q7D x 3 (Doce)	Enhanced tumor growth inhibition.		

Note: The in vivo efficacy of BAY 1129980 was found to correlate with the expression level of C4.4A, with higher expression leading to a more robust anti-tumor response.^[4]

Experimental Protocols

The following section details the methodologies employed in the key in vivo efficacy studies of BAY 1129980.

Animal Models

- Species: Female athymic nude mice were used for the cell line-derived xenograft studies.
- Cell Line-Derived Xenografts (CDX): Human non-small cell lung cancer cell lines, NCI-H292 and NCI-H322, were used. Cells were cultured under standard conditions and harvested during the exponential growth phase for implantation.
- Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted subcutaneously into immunocompromised mice to establish the PDX models (Lu7064, Lu7126, Lu7433, and Lu7466). These models were maintained by serial passaging in mice.

Tumor Implantation

For CDX models, a suspension of cancer cells was injected subcutaneously into the flank of the mice. For PDX models, small fragments of the patient's tumor were implanted subcutaneously.

Treatment Administration

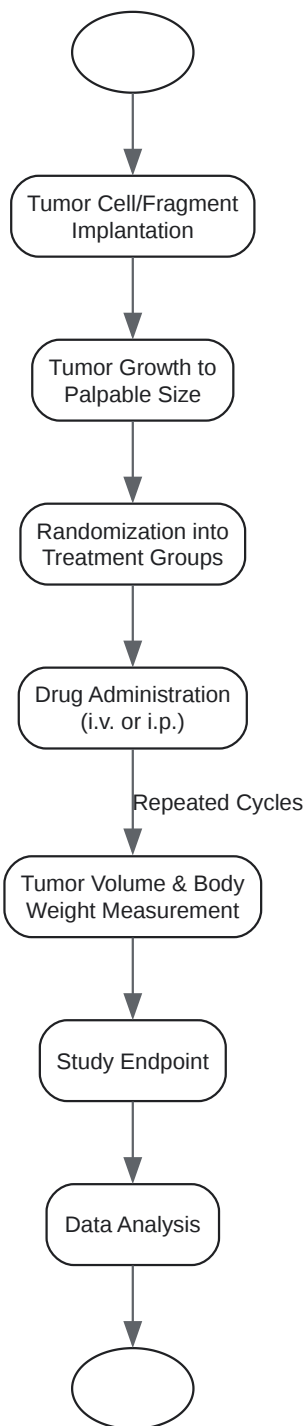
- BAY 1129980 and Control ADC: Administered intravenously (i.v.).
- Cisplatin and Vinorelbine: Administered intraperitoneally (i.p.).
- Paclitaxel, Docetaxel, and Carboplatin: Administered intravenously (i.v.).
- Dosing Schedule: A common schedule for BAY 1129980 was every fourth day for a total of three doses (Q4D x 3).[2] Schedules for comparator and combination drugs varied by study. [2][3]

Efficacy Evaluation

- Tumor Volume Measurement: Tumor dimensions (length and width) were measured regularly using calipers. Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Primary Endpoint: The primary measure of efficacy was tumor growth inhibition. In some studies, treatment response was also categorized based on RECIST criteria (Progressive Disease, Stable Disease, Partial Response, Complete Response).[2]
- Body Weight: Animal body weight was monitored as an indicator of toxicity.

The general workflow for these in vivo efficacy studies is depicted in the following diagram.

General Workflow for In Vivo Efficacy Studies

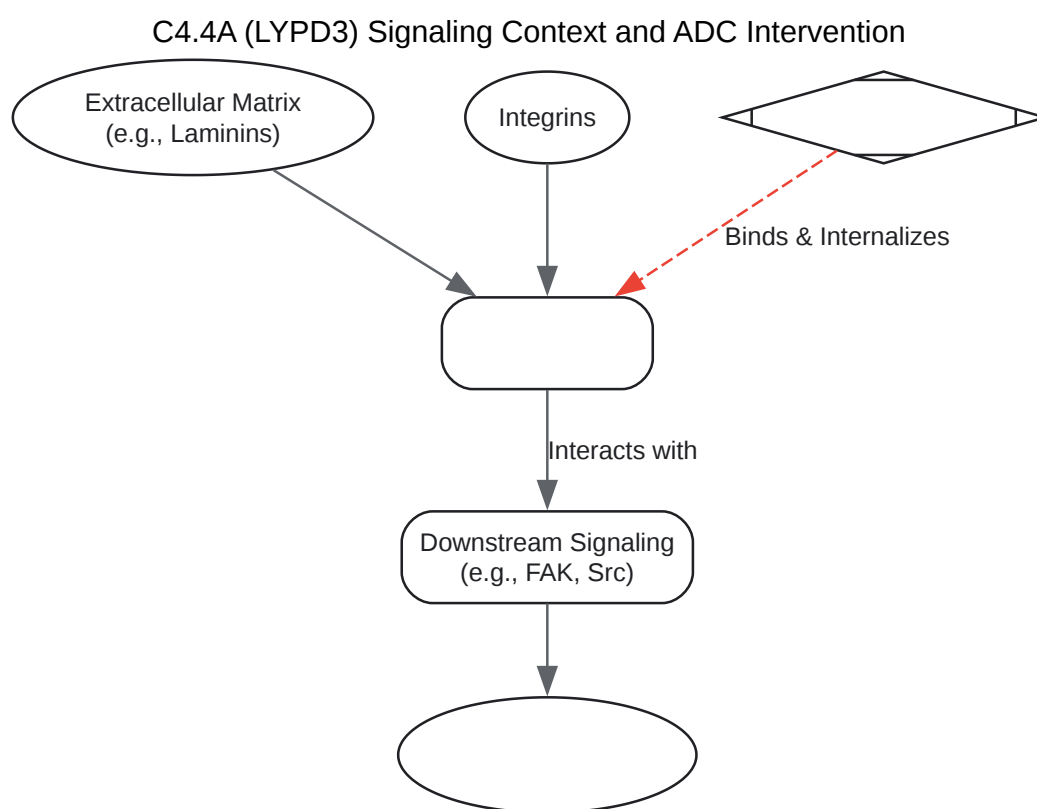


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A typical experimental workflow for ADC evaluation.

C4.4A (LYPD3) Signaling Context

C4.4A is implicated in tumor progression, invasion, and metastasis.[2] Its overexpression has been correlated with a malignant phenotype and poor prognosis in several cancers.[2] While a complete signaling pathway is still under investigation, it is known to interact with components of the extracellular matrix. The binding of BAY 1129980 to C4.4A not only facilitates the delivery of the cytotoxic payload but may also interfere with the natural function of C4.4A in promoting cancer cell survival and migration.



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C4.4A signaling and ADC intervention point.

Conclusion

The preclinical in vivo data for BAY 1129980, an ADC derived from the **BAY 1135626** antibody, demonstrate significant anti-tumor efficacy in various NSCLC models. The targeted delivery of a potent auristatin payload to C4.4A-expressing cancer cells results in dose-dependent tumor growth inhibition and, in some cases, tumor regression. The efficacy is correlated with the level of C4.4A expression, highlighting the specificity of this therapeutic approach. Further clinical investigation of BAY 1129980 is warranted based on these promising preclinical findings. A Phase I clinical trial (NCT02134197) for BAY 1129980 has been initiated.[2]

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